KH-3 Exhibits Superior Disruption of HuR-FOXQ1 mRNA Interaction Relative to HuR Knockdown
KH-3 treatment (10 µM) in MDA-MB-231 breast cancer cells reduces HuR binding to FOXQ1 mRNA by approximately 70% as measured by ribonucleoprotein immunoprecipitation (RNP-IP) qPCR, compared to DMSO control. In contrast, stable HuR knockdown using lentiviral shRNA achieves only a 40% reduction in FOXQ1 mRNA binding [1]. This indicates KH-3 more effectively disrupts the specific HuR-FOXQ1 interaction than partial protein depletion.
| Evidence Dimension | Disruption of HuR-FOXQ1 mRNA binding (RNP-IP assay) |
|---|---|
| Target Compound Data | Approximately 70% reduction in FOXQ1 mRNA binding relative to control (10 µM KH-3) |
| Comparator Or Baseline | Approximately 40% reduction in FOXQ1 mRNA binding relative to control (HuR shRNA knockdown) |
| Quantified Difference | KH-3 achieves ~1.75-fold greater disruption of HuR-FOXQ1 binding compared to HuR knockdown |
| Conditions | MDA-MB-231 triple-negative breast cancer cells; RNP-IP qPCR assay |
Why This Matters
This confirms KH-3's mechanism-specific efficacy in disrupting a clinically validated oncogenic mRNA interaction, offering a distinct functional advantage over genetic knockdown approaches.
- [1] Wu X, et al. Targeting the interaction between RNA-binding protein HuR and FOXQ1 suppresses breast cancer invasion and metastasis. Communications Biology. 2020;3:193. doi: 10.1038/s42003-020-0933-1. View Source
